molecular formula C21H20F2N4O2 B2747642 N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide CAS No. 1428367-09-2

N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide

Cat. No.: B2747642
CAS No.: 1428367-09-2
M. Wt: 398.414
InChI Key: HSQCIQUFGZPDLE-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a synthetic chemical probe featuring the 1,2,4-oxadiazole heterocycle, a privileged structure in modern drug discovery. This compound is of significant interest for hit-to-lead optimization and investigating novel biological pathways. The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead molecules . Researchers can leverage this compound to explore its potential across a wide spectrum of biological activities, as 1,2,4-oxadiazole derivatives have been extensively reported to exhibit anticancer, anti-inflammatory, antiviral, and antibacterial properties in preclinical research . Furthermore, several approved drugs, such as the cough suppressant oxolamine and the Duchenne muscular dystrophy treatment ataluren, incorporate the 1,2,4-oxadiazole pharmacophore, underscoring its therapeutic relevance and validating its application in serious disease research . The specific molecular architecture of this compound—combining the 1,2,4-oxadiazole unit with a difluorophenyl group and a carboxamide-linked piperidine—suggests potential for targeted protein interaction, making it a valuable tool for assay development and screening in early-stage pharmacological discovery.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c22-16-6-7-17(23)18(12-16)24-21(28)15-8-10-27(11-9-15)13-19-25-20(26-29-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCIQUFGZPDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)F)F)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the oxadiazole to the piperidine ring: This step may involve a nucleophilic substitution reaction where the oxadiazole moiety is introduced to a piperidine derivative.

    Introduction of the carboxamide group: This can be done by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride) under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

    Substitution: The fluorine atoms on the phenyl ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide. The oxadiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy
A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as glioblastoma and ovarian cancer .

In addition to anticancer properties, this compound may also exhibit other biological activities:

Antimicrobial Properties
Some studies have suggested that oxadiazole derivatives possess antimicrobial activity, making them potential candidates for treating infectious diseases .

Anti-Diabetic Effects
In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly reduce glucose levels, indicating potential applications in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Oxadiazole RingEnhances anticancer activity
Fluorine SubstitutionIncreases lipophilicity and bioavailability
Piperidine BackboneProvides structural stability

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional distinctions from similar molecules are critical to understanding its unique profile. Below is a detailed comparison with Compound 7jj (N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2,6-difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide), a hepatitis C virus (HCV) entry inhibitor described in the evidence .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 7jj
Core Heterocycle 1,2,4-Oxadiazole Oxazole
Substituents - Phenyl (oxadiazole)
- 2,5-Difluorophenyl (piperidine)
- 2,6-Difluorophenyl (oxazole)
- Methyl (oxazole)
Linker Region Direct methyl bridge between oxadiazole and piperidine Propylamine linker with cis-3,5-dimethylpiperidine
Biological Activity Not reported in evidence Moderate HCV entry inhibition (EC₅₀ ≈5 μM)
Synthetic Yield Not reported in evidence 33% yield

Key Comparative Insights

Heterocycle Impact: The 1,2,4-oxadiazole in the target compound is a bioisostere for esters or amides, offering improved metabolic stability compared to the oxazole ring in 7jj. The phenyl substituent on the oxadiazole may increase lipophilicity, favoring membrane permeability, whereas 7jj’s methyl group reduces steric hindrance but limits aromatic interactions.

Fluorophenyl Substituents :

  • The 2,5-difluorophenyl group in the target compound creates a distinct electronic profile compared to 7jj’s 2,6-difluorophenyl. The para-fluorine position (2,5) may alter dipole moments or hydrogen-bonding interactions with target proteins, affecting binding affinity .

In contrast, 7jj’s propylamine linker with a dimethylpiperidine group introduces bulk and flexibility, which may enhance off-target interactions but reduce potency.

Biological Activity: While 7jj exhibits moderate HCV entry inhibition (EC₅₀ ~5 μM), the target compound’s activity remains uncharacterized in the evidence.

Synthetic Considerations: Compound 7jj’s 33% synthesis yield reflects challenges in coupling the propylamine linker and dimethylpiperidine group.

Biological Activity

N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H19F2N3O
  • Molecular Weight : 349.37 g/mol
  • CAS Number : [insert CAS number if available]

This compound exhibits its biological effects primarily through interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Modulation of Receptor Activity : The piperidine structure may interact with neurotransmitter receptors, potentially offering neuroprotective effects and influencing cognitive functions .
  • Antitumor Activity : Preliminary studies indicate that derivatives of oxadiazole compounds possess significant cytotoxic effects against various cancer cell lines, including breast and colon cancers .

Anticancer Properties

Research has demonstrated that compounds containing the oxadiazole ring can exhibit potent anticancer activity. For example, a study reported that derivatives similar to this compound showed IC50 values in the micromolar range against several tumor cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF7 (Breast Cancer)8.7
HT29 (Colon Cancer)12.3
A549 (Lung Cancer)9.8

These results indicate that the compound may be a promising candidate for further development in cancer therapies .

Neuroprotective Effects

The compound's potential neuroprotective properties have also been explored. It may enhance cognitive function through modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that similar compounds act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), potentially improving outcomes in neurodegenerative diseases .

Case Studies

  • Case Study on Antitumor Activity :
    • In vitro studies conducted on various human cancer cell lines demonstrated that modifications to the piperidine structure significantly enhanced cytotoxicity. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high selectivity and potency .
  • Neuroprotective Study :
    • A recent investigation into the neuroprotective effects of oxadiazole derivatives revealed that they could reduce neuronal apoptosis in models of oxidative stress, suggesting therapeutic potential for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide?

  • Methodology :

  • Step 1 : Prepare the oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux with reagents like ammonium persulfate (APS) in polar solvents (e.g., DMF) .
  • Step 2 : Functionalize the piperidine carboxamide moiety using a coupling agent (e.g., HATU) to link the oxadiazole-methyl group to the piperidine nitrogen.
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. How can structural characterization of this compound be optimized?

  • Methodology :

  • NMR Analysis : Use 1^1H/13^13C NMR to confirm the fluorophenyl, oxadiazole, and piperidine moieties. For example, the oxadiazole C=N signal appears at ~160 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ with <2 ppm error).
  • X-ray Crystallography : If crystals are obtainable, analyze dihedral angles between aromatic rings to predict conformational stability .

Q. What solvents are suitable for solubility testing of this compound?

  • Methodology :

  • Test in DMSO (stock solutions), followed by PBS (pH 7.4) or simulated biological fluids. Use UV-Vis spectroscopy to quantify solubility (e.g., λmax ~270 nm for fluorophenyl absorption) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and oxadiazole motifs?

  • Methodology :

  • Variants : Synthesize analogs with (a) mono-/tri-fluoro substitutions on the phenyl ring, (b) oxadiazole replaced with thiadiazole or triazole.
  • Assays : Test binding affinity (e.g., SPR for target proteins) and cellular activity (e.g., IC50_{50} in kinase inhibition assays). Compare results to baseline activity of the parent compound .
  • Data Analysis : Use multivariate regression to correlate electronic effects (Hammett σ constants of substituents) with activity trends .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with experimental logD (octanol/water partitioning) .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns MD runs) to assess stability of hydrogen bonds with fluorophenyl and oxadiazole groups .

Q. How should contradictory data in solubility and stability studies be resolved?

  • Methodology :

  • Controlled Repeats : Re-test under standardized conditions (e.g., 25°C, inert atmosphere) to rule out degradation.
  • Analytical Cross-Check : Compare HPLC (purity) with thermal gravimetric analysis (TGA) to detect hygroscopicity or decomposition .
  • pH Profiling : Assess stability across pH 1–10 to identify degradation pathways (e.g., oxadiazole ring hydrolysis under acidic conditions) .

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